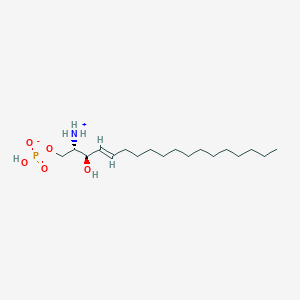

esfingosina-1-fosfato

Descripción general

Descripción

El 1-fosfato de esfingosina es un lisofosfolípido bioactivo que desempeña un papel crucial en varios procesos biológicos. Es una molécula de señalización implicada en la regulación del tráfico de células inmunitarias, el desarrollo vascular y la neurogénesis. El 1-fosfato de esfingosina se forma a partir de la esfingosina, que se deriva de la hidrólisis de la ceramida, un componente de los esfingolípidos de la membrana plasmática .

Aplicaciones Científicas De Investigación

El 1-fosfato de esfingosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las vías de señalización lipídica y la dinámica de las membranas.

Biología: El 1-fosfato de esfingosina participa en la migración, diferenciación y supervivencia celular, lo que lo convierte en una molécula clave en la investigación de biología del desarrollo y biología celular.

Medicina: Tiene potencial terapéutico para tratar enfermedades como la esclerosis múltiple, el cáncer y las enfermedades cardiovasculares.

Mecanismo De Acción

El 1-fosfato de esfingosina ejerce sus efectos uniéndose a receptores específicos acoplados a proteínas G conocidos como receptores del 1-fosfato de esfingosina. Se conocen cinco receptores (S1PR1 a S1PR5), cada uno con una distribución tisular y funciones distintas. Tras unirse a estos receptores, el 1-fosfato de esfingosina activa diversas vías de señalización intracelular, incluidas las que implican la fosfoinositido 3-quinasa (PI3K), la proteína quinasa activada por mitógenos (MAPK) y la proteína quinasa C (PKC). Estas vías regulan procesos como la proliferación, migración y supervivencia celular .

Análisis Bioquímico

Biochemical Properties

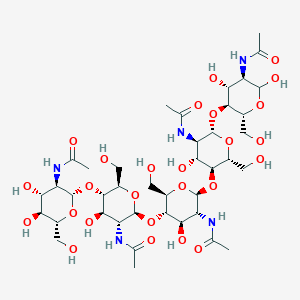

Sphingosine-1-phosphate interacts with a variety of enzymes, proteins, and other biomolecules. There are five S1P receptors, designated as S1PR1 to S1PR5, encoded in the human genome, and their activities are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .

Cellular Effects

Intracellular sphingosine-1-phosphate promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . Plasma sphingosine-1-phosphate helps maintain vascular integrity and regulate vascular leaks .

Molecular Mechanism

The molecular mechanism of sphingosine-1-phosphate involves binding to the amphiphilic orthosteric pocket of its receptors. This binding triggers a two-step “shallow to deep transition process” for S1PR1 activation . Both binding modes of CBP-307, a nonlipid-like therapeutic molecule, could activate S1PR1, but from shallow to deep transition may trigger the rotation of the N-terminal helix of Gαi and further stabilize the complex by increasing the G αi interaction with the cell membrane .

Temporal Effects in Laboratory Settings

It is known that sphingosine-1-phosphate plays a role in various cellular processes over time, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Sphingosine-1-phosphate is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine .

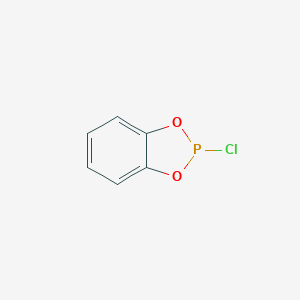

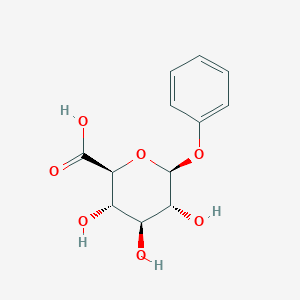

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1-fosfato de esfingosina se sintetiza a partir de la esfingosina mediante una reacción de fosforilación catalizada por las esfingosina quinasas. Hay dos isoenzimas principales, la esfingosina quinasa 1 y la esfingosina quinasa 2, que son responsables de esta fosforilación. La reacción suele tener lugar en presencia de trifosfato de adenosina (ATP) como donante de fosfato .

Métodos de producción industrial

La producción industrial del 1-fosfato de esfingosina implica la extracción de la esfingosina de fuentes naturales, seguida de su fosforilación. El proceso requiere un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas avanzadas como la cromatografía líquida acoplada a espectrometría de masas para la cuantificación y purificación del 1-fosfato de esfingosina .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-fosfato de esfingosina se somete a diversas reacciones químicas, entre ellas:

Oxidación: El 1-fosfato de esfingosina puede oxidarse para formar análogos del 1-fosfato de esfingosina.

Reducción: Las reacciones de reducción pueden convertir el 1-fosfato de esfingosina de nuevo en esfingosina.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales en el 1-fosfato de esfingosina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las reacciones se suelen llevar a cabo bajo condiciones controladas de temperatura y pH para garantizar la especificidad y la eficiencia .

Productos principales

Los productos principales que se forman a partir de estas reacciones incluyen varios análogos y derivados del 1-fosfato de esfingosina, que tienen actividades biológicas y aplicaciones distintas .

Comparación Con Compuestos Similares

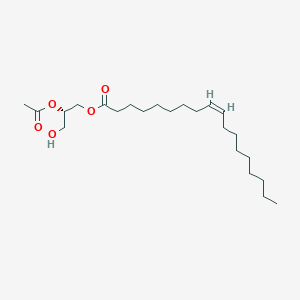

El 1-fosfato de esfingosina se compara a menudo con otros esfingolípidos bioactivos, como:

Ceramida: A diferencia del 1-fosfato de esfingosina, la ceramida promueve la apoptosis celular y participa en las respuestas al estrés.

Esfingosina: La esfingosina es el precursor del 1-fosfato de esfingosina y tiene funciones de señalización distintas, a menudo opuestas a las del 1-fosfato de esfingosina.

Fingolimod (F1P): El fingolimod es un análogo sintético del 1-fosfato de esfingosina utilizado como fármaco para la esclerosis múltiple.

El 1-fosfato de esfingosina es único por su doble función como mensajero secundario intracelular y ligando extracelular para receptores acoplados a proteínas G, lo que lo convierte en una molécula versátil y crítica en diversos procesos fisiológicos y patológicos .

Propiedades

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037166 | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26993-30-6 | |

| Record name | Sphingosine-1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphingosine 1-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHINGOSINE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

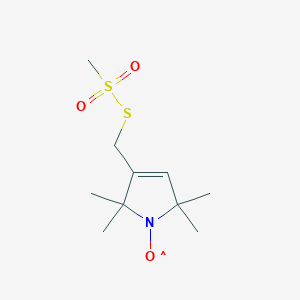

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

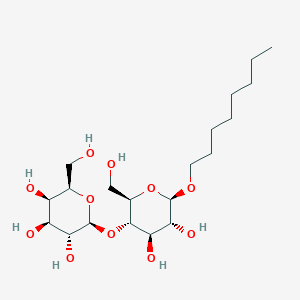

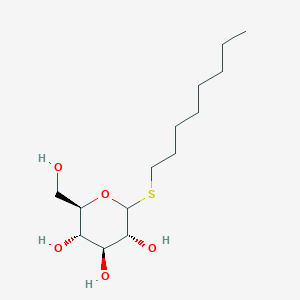

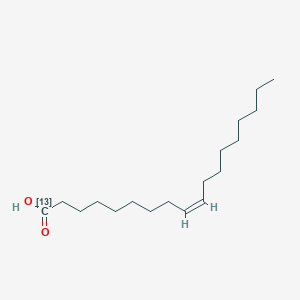

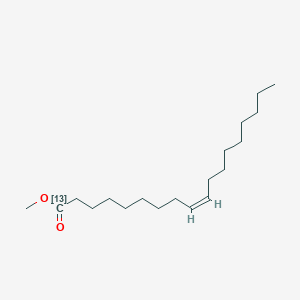

Feasible Synthetic Routes

Q1: How does S1P interact with its target receptors?

A1: S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. [] These receptors are differentially expressed across various cell types, contributing to the diverse biological actions of S1P.

Q2: What are the downstream effects of S1P binding to S1P1 receptors?

A2: Activation of S1P1 by S1P triggers various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cell proliferation, migration, and survival. [] This interaction is particularly important in vascular biology and immunology. []

Q3: Can S1P signaling be modulated?

A3: Yes, S1P signaling can be modulated using specific agonists and antagonists that target its receptors. For instance, FTY720 (fingolimod) is an S1P receptor modulator used to treat relapsing-remitting multiple sclerosis. []

Q4: Does S1P have intracellular targets?

A4: Yes, aside from its extracellular action through S1P receptors, S1P can also act intracellularly. For example, it has been shown to bind to histone deacetylases HDAC1/2, influencing gene expression and cell responses. []

Q5: What is the role of sphingosine kinases in S1P signaling?

A5: Sphingosine kinases (SphKs), specifically SphK1 and SphK2, are crucial for S1P production. SphK1 is often overexpressed in various cancer cells, suggesting its potential as a therapeutic target. [, ]

Q6: What is the molecular formula and weight of S1P?

A6: The molecular formula of S1P is C18H38NO5P, and its molecular weight is 379.47 g/mol. [Not explicitly stated in the provided text, but commonly known].

Q7: Are there any spectroscopic data available for S1P?

A7: Spectroscopic data like NMR and mass spectrometry are routinely employed to characterize and quantify S1P. One study employed UHPLC-MS/MS to determine the profile of ceramides, sphingosine, and S1P in a xenograft mouse model. []

Q8: Is there information available regarding S1P's material compatibility and stability under various conditions?

A8: The provided research papers primarily focus on the biological aspects of S1P, and do not delve into its material compatibility or stability under various conditions outside of biological contexts.

Q9: Does S1P itself have catalytic properties?

A9: S1P is a signaling lipid and does not possess inherent catalytic properties. Instead, it functions as a ligand, binding to and activating its receptors to exert its biological effects.

Q10: Have computational methods been used to study S1P?

A10: Yes, computational methods like homology modeling have been utilized to study S1P. One study employed a homology model of SphK1, trained on a library of inhibitors, to predict the activity of more potent inhibitors. []

Q11: How do structural modifications of S1P affect its activity?

A11: Modifications to the S1P structure can significantly impact its activity, potency, and selectivity toward different S1P receptors. For instance, FTY720, a synthetic S1P analog, exhibits distinct pharmacological properties compared to natural S1P. []

Q12: What are the challenges in formulating S1P for therapeutic use?

A12: As a lipid molecule, S1P can be challenging to formulate for therapeutic use due to its inherent properties like low solubility and potential for degradation. Further research is needed to develop stable formulations of S1P with improved bioavailability.

Q13: What is known about the ADME of S1P?

A13: Research suggests that S1P is rapidly metabolized. It is phosphorylated by sphingosine kinase and dephosphorylated by specific phosphatases, regulating its levels and ultimately its activity. [Not explicitly stated, but implied throughout the provided text]

Q14: What in vitro models are used to study S1P?

A14: Researchers use various in vitro models, including cultured human endothelial cells, to study the effects of S1P on cell proliferation, migration, and signaling pathways. []

Q15: What animal models are used to investigate S1P?

A15: Mice models are commonly employed to study the role of S1P in various physiological and pathological processes. For instance, researchers have used mice to investigate the impact of S1P on allergic responses and asthma. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.